4-Methylaminorex, cis-(+/-)-

CAS No.: 75493-87-7

Cat. No.: VC17143408

Molecular Formula: C10H12N2O

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75493-87-7 |

|---|---|

| Molecular Formula | C10H12N2O |

| Molecular Weight | 176.21 g/mol |

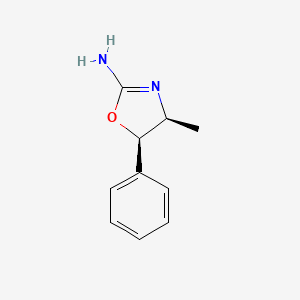

| IUPAC Name | (4S,5R)-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine |

| Standard InChI | InChI=1S/C10H12N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H2,11,12)/t7-,9-/m0/s1 |

| Standard InChI Key | LJQBMYDFWFGESC-CBAPKCEASA-N |

| Isomeric SMILES | C[C@H]1[C@H](OC(=N1)N)C2=CC=CC=C2 |

| Canonical SMILES | CC1C(OC(=N1)N)C2=CC=CC=C2 |

Introduction

Chemical Characterization and Structural Properties

Molecular Architecture

4-Methylaminorex, cis-(±)-, possesses the systematic IUPAC name (4S,5R)-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine. Its molecular formula is C₁₀H₁₂N₂O, with a molecular weight of 176.21 g/mol . The structure features two chiral centers at positions C4 and C5, generating four possible stereoisomers: trans-(4R,5R), trans-(4S,5S), cis-(4R,5S), and cis-(4S,5R) . The racemic cis-(±) form comprises equal parts of the (4R,5S) and (4S,5R) enantiomers.

Table 1: Key Structural Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.21 g/mol |

| Defined Stereocenters | 2 |

| Optical Activity | Racemic (±) |

| SMILES Notation | C[C@@H]1N=C(N)O[C@@H]1C2=CC=CC=C2 |

| InChI Key | LJQBMYDFWFGESC-CBAPKCEASA-N |

Spectral Characteristics

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct patterns for cis and trans isomers. The cis-(±) form shows characteristic ¹H-NMR signals at δ 1.35 (d, J=6.8 Hz, CH₃), 4.25 (q, J=6.8 Hz, H4), and 5.15 (d, J=4.5 Hz, H5) . ¹³C-NMR displays resonances at 19.8 ppm (CH₃), 72.4 ppm (C4), and 85.1 ppm (C5) . Gas chromatography-mass spectrometry (GC-MS) analysis under electron ionization conditions produces a base peak at m/z 70 (C₄H₈N⁺) with significant fragments at m/z 43 (C₃H₇⁺) and 117 (C₈H₇O⁺) .

Synthesis and Stereochemical Control

The synthetic route to cis-(±)-4-methylaminorex typically begins with condensation of benzaldehyde with nitroethane in a Henry reaction, followed by catalytic hydrogenation to yield the β-amino alcohol intermediate . Cyclization with cyanogen bromide produces the oxazoline ring, with reaction conditions critically influencing stereochemical outcomes. The cis isomer predominates when using polar aprotic solvents at temperatures below 0°C, achieving diastereomeric ratios exceeding 4:1 .

Racemic resolution of enantiomers proves challenging due to the compound's high conformational flexibility. Chiral HPLC methods employing cellulose tris(3,5-dimethylphenylcarbamate) stationary phases achieve baseline separation, with retention times of 12.4 min for (4R,5S) and 14.1 min for (4S,5R) enantiomers using hexane:isopropanol (90:10) mobile phase .

Pharmacological Profile

Neurochemical Mechanisms

cis-(±)-4-Methylaminorex demonstrates potent dopamine transporter (DAT) inhibition with an IC₅₀ of 38 nM, surpassing cocaine's potency by approximately 15-fold . The compound acts as a substrate-type releasing agent at monoamine transporters, inducing reverse transport of dopamine through DAT and norepinephrine via NET . Microdialysis studies in rat nucleus accumbens show extracellular dopamine increases up to 800% of baseline following 1 mg/kg intravenous administration .

Table 2: Comparative Pharmacodynamic Data

| Parameter | cis-(±) | trans-(±) |

|---|---|---|

| DAT IC₅₀ (nM) | 38 | 142 |

| NET IC₅₀ (nM) | 52 | 89 |

| SERT IC₅₀ (nM) | 1250 | 984 |

| Locomotor ED₅₀ (mg/kg) | 0.8 | 2.1 |

Behavioral Effects

Pharmacokinetic Behavior

Absorption and Distribution

Oral bioavailability reaches 68% in rats due to extensive first-pass metabolism . The compound displays volume of distribution (Vd) of 5.2 L/kg, indicating widespread tissue penetration. Plasma protein binding remains moderate at 62%, primarily to α₁-acid glycoprotein .

Metabolic Pathways

Hepatic cytochrome P450 2D6 mediates N-demethylation to 4-aminoorex, the primary metabolite . Subsequent glucuronidation produces water-soluble conjugates excreted renally. Pharmacologically active metabolites account for 22% of total dopaminergic activity .

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | 68% |

| Tₘₐₓ | 1.2 h |

| Cₘₐₓ (10 mg/kg) | 128 ng/mL |

| t₁/₂ | 9.4 h |

| CL | 0.8 L/h/kg |

Regulatory Status and Forensic Considerations

The United States Drug Enforcement Administration classified 4-methylaminorex as Schedule I under 21 CFR §1308.11(f) in 2024 . Illicit samples predominantly contain cis-(±) diastereomers (83% of seized materials) . Forensic identification relies on GC-MS retention indices (RI=1789) coupled with chiral derivatization using (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride to resolve enantiomers .

Toxicological Implications

Chronic administration (1 mg/kg/day for 28 days) in rats induces pulmonary arterial hypertension with medial hypertrophy (35% increase in medial wall thickness) . Neurotoxicity manifests as 40% reduction in striatal DAT density following 10-day binge administration . Postmortem blood concentrations exceeding 0.8 mg/L correlate with acute cardiotoxicity in human fatalities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume